(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 5-chlorothiophene-2-sulfonyl chloride, which is then reacted with piperidine to form the sulfonamide intermediate. This intermediate is further reacted with pyrrolidine and methanone to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic targets to develop new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics, such as enhanced stability, reactivity, or functionality, to the materials.
Mechanism of Action
The mechanism of action of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific applications. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone include other sulfonyl-containing heterocycles, such as:
- (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
- (1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
- (1-((5-Fluorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c15-12-6-7-13(21-12)22(19,20)17-10-2-1-5-11(17)14(18)16-8-3-4-9-16/h6-7,11H,1-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKKHPCRBANCPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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